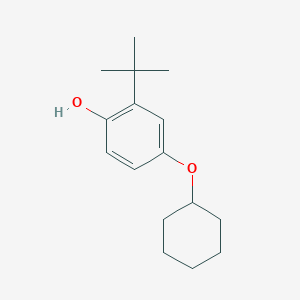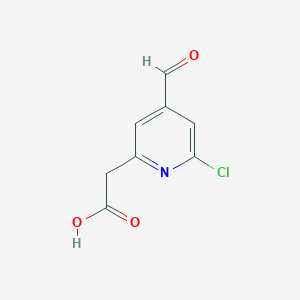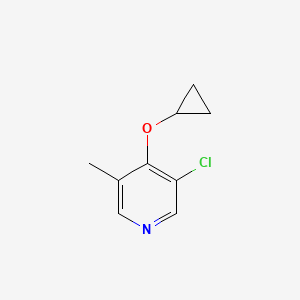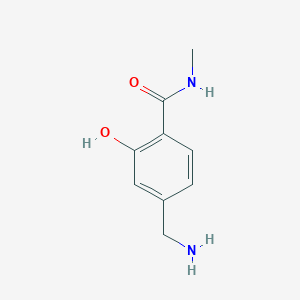
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an aminomethyl group at the 4-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)benzoic acid with N-methylhydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 4-(aminomethyl)benzoic acid.
Reagent: N-methylhydroxylamine.
Conditions: Acidic medium, typically using hydrochloric acid.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(formylmethyl)-2-hydroxy-N-methylbenzamide.
Reduction: Formation of 4-(aminomethyl)-2-hydroxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-hydroxy-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyl and benzamide groups contribute to the overall binding affinity. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the hydroxyl and N-methyl groups, making it less versatile in certain reactions.
2-Hydroxy-N-methylbenzamide: Lacks the aminomethyl group, reducing its potential for forming specific interactions.
4-(Aminomethyl)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its solubility and reactivity.
Uniqueness
4-(Aminomethyl)-2-hydroxy-N-methylbenzamide is unique due to the presence of all three functional groups (aminomethyl, hydroxyl, and N-methyl), which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-(aminomethyl)-2-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-11-9(13)7-3-2-6(5-10)4-8(7)12/h2-4,12H,5,10H2,1H3,(H,11,13) |
InChI Key |
YGUBRHAVAAHUAW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


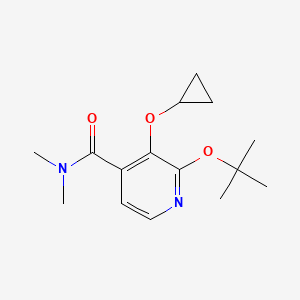
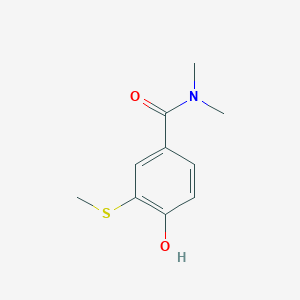
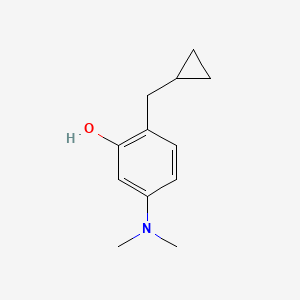

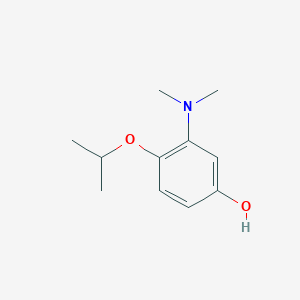

![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)
![(2R)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14840333.png)

